molecular formula C6H6ClF3N2O B6219703 6-(trifluoromethoxy)pyridin-2-amine hydrochloride CAS No. 2751611-96-6

6-(trifluoromethoxy)pyridin-2-amine hydrochloride

Cat. No.: B6219703
CAS No.: 2751611-96-6
M. Wt: 214.6
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Description

6-(trifluoromethoxy)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H6ClF3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group (-OCF3) and the amine group (-NH2) on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)pyridin-2-amine hydrochloride typically involves the introduction of the trifluoromethoxy group onto a pyridine derivative. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine precursor is reacted with a trifluoromethoxy source under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale SNAr reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethoxy)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-(trifluoromethoxy)pyridin-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)pyridin-2-amine hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).

    6-(trifluoromethoxy)pyridin-2-amine: The non-hydrochloride form of the compound.

Uniqueness

6-(trifluoromethoxy)pyridin-2-amine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

2751611-96-6

Molecular Formula

C6H6ClF3N2O

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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